DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride
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Overview
Description
DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a methoxy group attached to a hydrocinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydrocinnamic acid derivatives.
Amination: The hydrocinnamic acid derivative undergoes amination to introduce the amino group. This can be achieved through the reaction with ammonia or an amine under suitable conditions.
Methoxylation: The methoxy group is introduced through methoxylation reactions, typically using methanol or methoxy reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidation may yield oxo derivatives or carboxylic acids.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of bioactive molecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride can be compared with other similar compounds, such as:
DL-alpha-Amino-3-carboxy-4-chlorohydrocinnamic acid: This compound has a chlorine atom instead of a methoxy group, which may result in different chemical and biological properties.
DL-alpha-Amino-3-carboxy-4-ethoxy-hydrocinnamic acid: The presence of an ethoxy group instead of a methoxy group can influence the compound’s reactivity and applications.
DL-alpha-Amino-3-carboxy-4-hydroxy-hydrocinnamic acid: The hydroxy group may confer different solubility and reactivity characteristics compared to the methoxy group.
Properties
CAS No. |
3641-44-9 |
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Molecular Formula |
C11H14ClNO5 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
5-(2-amino-2-carboxyethyl)-2-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO5.ClH/c1-17-9-3-2-6(4-7(9)10(13)14)5-8(12)11(15)16;/h2-4,8H,5,12H2,1H3,(H,13,14)(H,15,16);1H |
InChI Key |
CBQVPJZHMOIXNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
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